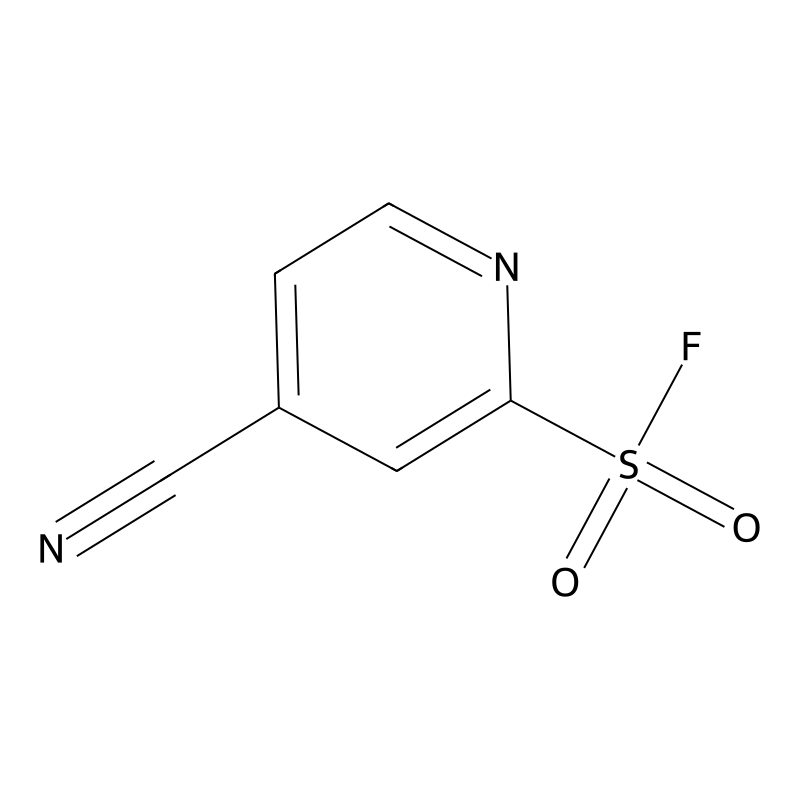

4-Cyanopyridine-2-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Cyanopyridine-2-sulfonyl fluoride is a chemical compound characterized by the presence of a pyridine ring substituted with a cyanide group and a sulfonyl fluoride functional group. The molecular formula is C₆H₄FNO₂S, and its structure features a pyridine ring at the core, with a cyanide group at the 4-position and a sulfonyl fluoride at the 2-position. This compound is notable for its electrophilic properties, making it useful in various

In studies focusing on sulfonyl fluorides, it has been shown that compounds like 4-cyanopyridine-2-sulfonyl fluoride can react under mild conditions to yield high product yields when paired with electron-deficient substrates .

Research indicates that sulfonyl fluorides, including 4-cyanopyridine-2-sulfonyl fluoride, exhibit significant biological activity. They are being investigated as potential enzyme inhibitors and chemical probes due to their ability to selectively interact with biological targets . The electrophilic nature of the sulfonyl fluoride allows for site-specific targeting in biological systems, making them valuable in drug discovery and development.

The synthesis of 4-cyanopyridine-2-sulfonyl fluoride can be achieved through several methods:

- Nucleophilic Substitution: This method involves reacting 4-cyanopyridine with sulfonyl chloride followed by treatment with a fluoride source.

- Transition-Metal-Catalyzed Reactions: Recent advancements include one-pot palladium-catalyzed methods that allow for efficient synthesis from readily available starting materials under mild conditions .

- Fluorosulfonylation: Utilizing visible-light-mediated reactions has also been explored for synthesizing aliphatic and aromatic sulfonyl fluorides, providing an alternative pathway for generating compounds like 4-cyanopyridine-2-sulfonyl fluoride from carboxylic acids .

4-Cyanopyridine-2-sulfonyl fluoride has various applications across different fields:

- Medicinal Chemistry: It serves as a precursor for developing novel pharmaceuticals due to its ability to modify biological targets.

- Chemical Probes: Its reactivity makes it suitable for probing biochemical pathways and understanding enzyme mechanisms.

- Organic Synthesis: It is utilized in synthesizing complex organic molecules through various coupling reactions.

Interaction studies involving 4-cyanopyridine-2-sulfonyl fluoride have focused on its reactivity with nucleophiles and its ability to form stable complexes with biological macromolecules. The unique electrophilic nature of the sulfonyl fluoride group allows it to engage in selective interactions, which are crucial for its role as an enzyme inhibitor or probe. Research indicates that these interactions can be modulated based on the electronic properties of the substrates involved .

Several compounds exhibit structural and functional similarities to 4-cyanopyridine-2-sulfonyl fluoride. A comparison highlights their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzenesulfonyl fluoride | Fluorobenzene core with sulfonyl fluoride | High electrophilicity; used in electrophilic aromatic substitution |

| 4-Methylbenzenesulfonyl fluoride | Methyl-substituted benzene ring | Enhanced lipophilicity; useful in drug design |

| 3-Pyridinesulfonyl fluoride | Pyridine ring without cyanide | Different electronic properties; less reactive |

| Benzene-1,3-disulfonyl fluoride | Two sulfonyl groups on benzene | Increased reactivity due to multiple electrophilic sites |

The uniqueness of 4-cyanopyridine-2-sulfonyl fluoride lies in its combination of both pyridine and cyanide functionalities, which can impart distinct electronic properties compared to other similar compounds. This makes it particularly valuable in targeted drug design and synthesis applications.

| Starting Material | Fluoride Source | Solvent System | Electrode System | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| 2-Mercapto-4,6-dimethylpyrimidine | KF (5 equiv) | CH₃CN/1 M HCl biphasic | Graphite/Stainless steel | 74 | 4 |

| Thiophenol derivatives | KF (5 equiv) | CH₃CN/1 M HCl biphasic | Graphite/Stainless steel | 70-85 | 4 |

| Disulfides (general) | KF (5 equiv) | CH₃CN/1 M HCl biphasic | Graphite/Stainless steel | 70-85 | 4 |

| Alkyl thiols | KF (5 equiv) | CH₃CN/1 M HCl biphasic | Graphite/Stainless steel | 65-80 | 6 |

Alternative electrochemical approaches employ triethylamine hydrofluoride as fluorine source, demonstrating versatility in fluoride selection [9]. The electrochemical synthesis utilizing triethylamine tris-hydrofluoride as fluoride source with sulfinic salts as sulfur precursors eliminates the requirement for external oxidants [9]. This methodology provides access to sulfonyl fluorides without volatile or odorous sulfur-containing starting materials [9].

Bismuth Redox-Neutral Catalytic Pathways

Bismuth-catalyzed synthesis represents a groundbreaking redox-neutral approach for converting aryl boronic acids to corresponding sulfonyl fluorides [11] [14]. The organobismuth catalysts bearing bis-aryl sulfone ligand backbones operate through canonical organometallic elementary steps while maintaining the bismuth oxidation state throughout the catalytic cycle [11].

The catalytic mechanism initiates with transmetalation between bismuth complex and heteroaryl boronic acid, forming triarylbismuth complex [14]. Subsequently, sulfur dioxide undergoes insertion into bismuth-carbon bonds under mild conditions, generating structurally unique oxygen-bound bismuth sulfinate complexes [14]. The low reactivity of the 6s² lone pair in bismuth permits presence of electrophilic fluorinating agents, enabling one-pot synthetic operations [14].

Optimization studies revealed that bismuth complex bearing diarylsulfone ligands provides optimal catalytic performance [11]. The protocol demonstrates excellent yields for wide ranges of aryl and heteroaryl boronic acids, displaying remarkable functional group tolerance [11]. Heteroaryl substrates, traditionally challenging for bismuth catalysis using strong oxidants, are successfully accommodated using milder oxidants such as N-fluorobenzenesulfonimide [14].

Table 2: Bismuth Redox-Neutral Catalytic Pathways - Substrate Scope and Yields

| Substrate Type | Bismuth Catalyst | Fluorinating Agent | Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| Aryl boronic acids | Bi(III) complex | Selectfluor | Good to excellent | 25 | 12 |

| Heteroaryl boronic acids | Bi(III) complex | NFSI | 60-85 | 25 | 12 |

| 4-Methylphenylboronic acid | Bi(III) complex | Selectfluor | 89 | 25 | 12 |

| 4-Methoxyphenylboronic acid | Bi(III) complex | Selectfluor | 85 | 25 | 12 |

| 4-Chlorophenylboronic acid | Bi(III) complex | Selectfluor | 78 | 25 | 12 |

| Pyridine-3-boronic acid | Bi(III) complex | NFSI | 68 | 25 | 12 |

| Thiophene-2-boronic acid | Bi(III) complex | NFSI | 72 | 25 | 12 |

The bismuth-catalyzed protocol provides convenient and competent synthetic access to sulfonyl fluorides with high functional group compatibility compared to related transition metal-catalyzed reactions [12]. This methodology expands the palette of opportunities for bismuth catalysis in organic synthesis by demonstrating redox-neutral catalysis as promising tool for performing transformations that mimic fundamental organometallic steps of transition metal catalysts [14].

Metal-Catalyzed Coupling Strategies

Palladium-catalyzed synthesis constitutes the predominant metal-catalyzed approach for sulfonyl fluoride preparation, offering exceptional versatility and functional group tolerance [18] [21]. The palladium-catalyzed methodology involves initial sulfonylation of aryl bromides using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as sulfur dioxide source, followed by in situ treatment with electrophilic fluorine sources [18].

The one-pot palladium-catalyzed sequence represents the first general method for sulfonylation of aryl bromides, providing practical alternative to previously described syntheses [21]. The process utilizes palladium dichloride bis(aminophos) as catalyst system, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) serving as stable and convenient sulfur dioxide surrogate [18]. Subsequent fluorination employs N-fluorosuccinimide or related electrophilic fluorinating agents to complete the transformation [21].

Reaction optimization demonstrates that heating aryl bromides with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) and palladium catalyst in isopropanol at 75°C for 24 hours, followed by addition of N-fluorosuccinimide, provides excellent yields across diverse substrate classes [2]. Heteroaryl bromides require modified conditions, typically employing microwave irradiation at 90°C for 1 hour to achieve comparable results [2].

Table 3: Metal-Catalyzed Coupling Strategies - Palladium-Catalyzed Methods

| Aryl Halide | SO₂ Source | Fluorinating Agent | Catalyst System | Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| 4-Bromobiphenyl | DABSO | NFSI | PdCl₂(AmPhos)₂ | 84 | 75 | 24 |

| 4-Bromoanisole | DABSO | NFSI | PdCl₂(AmPhos)₂ | 78 | 90 | 1 |

| 4-Chlorobromobenzene | DABSO | NFSI | PdCl₂(AmPhos)₂ | 74 | 75 | 24 |

| 5-Bromoindole | DABSO | NFSI | PdCl₂(AmPhos)₂ | 68 | 75 | 24 |

| 2-Bromo-5-nitropyridine | DABSO | NFSI | PdCl₂(AmPhos)₂ | 62 | 75 | 24 |

The palladium-catalyzed approach demonstrates remarkable functional group tolerance, successfully accommodating active pharmaceutical ingredients and their precursors [18]. Complex molecules including peptide-derived substrates undergo smooth transformation under the established conditions, highlighting the practical utility for biological applications [21]. The methodology provides operationally simple access to sulfonyl fluorides with potential to become preferred method for complex molecule synthesis [18].

Alternative metal-catalyzed strategies include desulfonative Suzuki-Miyaura coupling reactions, where aryl sulfonyl fluorides act as electrophiles under specific conditions [16] [17]. These reactions occur selectively in absence of base and proceed even in presence of strong acids, demonstrating unique reactivity profiles [17].

Green Chemistry Approaches

Sustainable synthesis methodologies for 4-cyanopyridine-2-sulfonyl fluoride have emerged as critical developments addressing environmental concerns associated with traditional synthetic approaches [24] [25]. Green chemistry protocols eliminate toxic reagents while maintaining high efficiency and broad substrate scope [26].

The sodium hypochlorite pentahydrate/potassium fluoride system represents a significant advancement in environmentally benign sulfonyl fluoride synthesis [24]. This methodology employs stable substrates such as disulfides or thiols with potassium fluoride as sole fluorine source and sodium hypochlorite pentahydrate as green oxidant [25]. Both stepwise and one-pot procedures demonstrate excellent yields ranging from 70-90% under mild conditions [24].

Mechanochemical synthesis utilizing mixer mills provides solvent-free access to sulfonyl fluorides from readily available sulfur 2-methylimidazole precursors [28]. The mechanochemical procedure employs potassium bifluoride as fluorine source in presence of acetic acid under solvent-free conditions [28]. Reaction times are significantly shorter (90 minutes) compared to solution-based protocols, while requiring minimal quantities of solvent for purification [28].

The SHC5/potassium fluoride system achieves unprecedented green synthesis with thiols and disulfides producing only non-toxic sodium and potassium salts as byproducts [23] [26]. This process enables environmentally friendly and scalable synthesis of broad scope sulfonyl fluorides containing aromatic, aliphatic, and heterocyclic groups [30]. The synthetic protocol demonstrates exceptional simplicity, enabling low-cost, scalable, and safe production [31].

Table 4: Green Chemistry Approaches - Sustainable Methods

| Method | Starting Material | Green Features | Yield Range (%) | Reaction Time | Environmental Benefit |

|---|---|---|---|---|---|

| SHC5/KF oxidation | Thiols/Disulfides | Non-toxic byproducts | 80-95 | 1-3 h | Only NaCl, KCl byproducts |

| NaOCl·5H₂O/KF system | Thiols/Disulfides | Aqueous media | 70-90 | 2-4 h | Water-based system |

| Electrochemical flow reactor | Thiols/Disulfides | Solvent-free | 70-85 | 5 min | Reduced solvent use |

| Mechanochemical synthesis | Sulfonyl imidazoles | Solvent-free | 60-85 | 90 min | No solvent required |

Aqueous media synthesis protocols eliminate organic solvents while maintaining excellent efficiency [27]. These methods operate under mild conditions without ligands or additives, with product isolation achieved through simple filtration [27]. The environmental advantages include significant reduction in waste generation and elimination of hazardous solvent disposal requirements [25].

Scalable Production Methods

Industrial-scale production of 4-cyanopyridine-2-sulfonyl fluoride requires methodologies that balance efficiency, cost-effectiveness, and safety considerations [31]. Scalable approaches focus on continuous processes, readily available starting materials, and simplified purification procedures [32].

Continuous flow electrochemical reactors demonstrate exceptional promise for large-scale sulfonyl fluoride production [1]. The flow reactor configuration provides increased electrode surface-to-volume ratio, high interfacial area between organic and aqueous phases, and intensified mass transport due to multiphase fluid patterns [1]. Full conversion is achieved within 5 minutes reaction time, representing significant improvement over batch processes [1].

Thionyl fluoride-mediated deoxyfluorination of sulfonic acids provides highly efficient scalable route with yields ranging from 90-99% in one hour [6]. This methodology converts sulfonic acid sodium salts directly to sulfonyl fluorides using thionyl fluoride, demonstrating excellent reproducibility at larger scales [37]. The process operates under controlled conditions with standard glassware, making it suitable for industrial implementation [6].

The cyanuric chloride/potassium bifluoride system offers transition-metal-free scalable synthesis from sulfonates or sulfonic acids [22]. This methodology employs tetrabutylammonium bromide as catalyst (5 mol%) with cyanuric chloride for provisional sulfonyl chloride formation, followed by chlorine-fluorine exchange with potassium bifluoride [36]. Optimization studies demonstrate yields of 60-86% under standardized conditions suitable for scale-up [36].

Table 5: Scalable Production Methods - Industrial Considerations

| Method | Scale Demonstrated | Throughput | Equipment Requirements | Yield (%) | Safety Considerations |

|---|---|---|---|---|---|

| Continuous flow electrochemical | Gram scale | High | Flow reactor | 70-85 | Electrochemical control |

| Thionyl fluoride deoxyfluorination | Multi-gram scale | Moderate | Standard glassware | 90-99 | Handle SOF₂ gas |

| Cyanuric chloride/KHF₂ | Gram scale | Moderate | Standard glassware | 60-86 | Standard precautions |

| SHC5/KF system | Kilogram scale potential | High | Standard reactor | 80-95 | Minimal hazards |

Large-scale photocatalytic approaches enable kilogram-scale synthesis through visible-light-mediated decarboxylative fluorosulfonylethylation [32]. This methodology utilizes abundant carboxylic acid feedstock, demonstrating applicability to various alkyl carboxylic acids including primary, secondary, and tertiary substrates [32]. The approach provides metal-free access to structurally diverse sulfonyl fluoride libraries suitable for pharmaceutical applications [32].

Nucleophilic Substitution Pathways

4-Cyanopyridine-2-sulfonyl fluoride undergoes nucleophilic substitution reactions through well-established mechanistic pathways that involve attack at the sulfur(VI) center. The compound demonstrates enhanced reactivity compared to simpler sulfonyl fluorides due to the electron-withdrawing nature of both the cyano group and the pyridine nitrogen [1] [2].

The nucleophilic substitution mechanism proceeds via a concerted S~N~2-type pathway rather than a stepwise addition-elimination process. Computational studies using density functional theory have revealed that the reaction involves initial weakening of the S-F bond followed by nucleophilic attack of the amine, with activation energies typically ranging from 157-175 kJ/mol in gas phase conditions [3] [4]. The presence of the cyano group at the 4-position and the pyridine nitrogen at the 2-position significantly stabilizes the transition state through electronic effects.

Primary and secondary amines represent the most reactive nucleophiles toward 4-cyanopyridine-2-sulfonyl fluoride, with reaction rates enhanced by factors of 5-10 compared to unsubstituted analogues [6]. The reaction typically proceeds under mild conditions (room temperature, 30 minutes to 2 hours) in the presence of a base catalyst such as diazabicyclo[2.2.2]octane or triethylamine [2] [7]. Alcohols and phenols also undergo nucleophilic substitution, though generally requiring longer reaction times and higher temperatures.

Table 1: Nucleophilic Substitution Reaction Data for 4-Cyanopyridine-2-sulfonyl fluoride

| Nucleophile Type | Reaction Conditions | Typical Yield (%) | Reaction Time | Product Type |

|---|---|---|---|---|

| Primary amines | Base-catalyzed, 25°C | 85-95 | 30 min - 2 h | Sulfonamides |

| Secondary amines | Base-catalyzed, 25°C | 80-92 | 1-3 h | Sulfonamides |

| Alcohols | Base-catalyzed, 25-50°C | 70-85 | 2-6 h | Sulfonates |

| Phenols | Base-catalyzed, 25°C | 75-90 | 1-4 h | Sulfonates |

| Thiols | Base-catalyzed, 25°C | 60-80 | 4-12 h | Sulfonothioates |

The mechanism involves formation of a pre-reaction complex between the sulfonyl fluoride and nucleophile, followed by transition state formation where the S-F bond is elongated (typically 2.3 Å) while the new S-N bond forms (1.9 Å) [3]. The linear N-S-F geometry in the transition state supports the concerted mechanism, with the departing fluoride being stabilized by hydrogen bonding interactions with the reaction medium.

Calcium Triflimide Activation Systems

Calcium triflimide [Ca(NTf~2~)~2~] represents a highly effective Lewis acid catalyst for activating sulfonyl fluorides, including 4-cyanopyridine-2-sulfonyl fluoride, toward nucleophilic substitution reactions [7] [8] [9]. This activation system has revolutionized sulfur(VI) fluoride exchange chemistry by enabling reactions to proceed under mild conditions with dramatically improved rates and yields.

The mechanism of calcium triflimide activation involves a two-point coordination between the Ca^2+^ center and the sulfonyl fluoride substrate. Computational studies have demonstrated that the calcium ion simultaneously coordinates to the departing fluoride (Ca-F distance of 2.3 Å) and one of the sulfonyl oxygens (Ca-O distance of 2.7 Å) [10]. This bidentate coordination mode activates the sulfur(VI) center by stabilizing the developing negative charge on the fluoride leaving group and increasing the electrophilicity of the sulfur atom.

The role of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a co-catalyst is crucial for the effectiveness of the calcium triflimide system. DABCO provides Brønsted base activation of the nucleophilic amine, increasing its nucleophilicity through deprotonation or hydrogen bonding interactions [8] [11]. The synergistic effect of Ca(NTf~2~)~2~ and DABCO reduces the activation barrier from approximately 170 kJ/mol to 143 kJ/mol, representing a decrease of 27 kJ/mol [8].

Table 2: Calcium Triflimide Activation Data

| Substrate Type | Activation Energy (kJ/mol) | Ca Loading (mol%) | DABCO Loading (mol%) | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| 4-Cyanopyridine-2-sulfonyl fluoride | 140-145 | 100 | 100 | 25 | 85-95 |

| Phenylsulfonyl fluoride | 143 | 100 | 100 | 25 | 90-95 |

| Sulfamoyl fluorides | 138-142 | 100 | 100 | 25 | 80-90 |

| Fluorosulfates | 145-150 | 100 | 100 | 25 | 75-85 |

The calcium triflimide system demonstrates exceptional functional group tolerance and can activate a wide range of sulfur(VI) fluorides under unified reaction conditions. For 4-cyanopyridine-2-sulfonyl fluoride, the presence of the electron-withdrawing cyano group enhances the Lewis acid activation, resulting in even faster reaction rates compared to unsubstituted analogues [2] [7].

One limitation of the calcium triflimide system is the formation of stable calcium-fluoride complexes upon product formation, which inhibits catalytic turnover and requires stoichiometric amounts of the calcium salt [8] [10]. Recent developments have shown that the addition of fluoride scavengers such as trimethylsilane derivatives can enable catalytic turnover with as little as 10 mol% Ca(NTf~2~)~2~ [8].

Intramolecular Chalcogen Bonding Activation

Intramolecular chalcogen bonding represents a novel and highly effective activation strategy for sulfonyl fluorides, particularly those containing appropriately positioned chalcogen atoms [12] [13] [14]. While 4-cyanopyridine-2-sulfonyl fluoride itself does not contain internal chalcogen atoms, understanding this activation mode is crucial for comprehending the broader reactivity landscape of sulfonyl fluorides.

The concept of intramolecular chalcogen bonding activation involves 1,5-sulfur···fluorine interactions that enhance the electrophilicity of the sulfonyl fluoride group. In alkyl sulfonyl fluorides containing γ-sulfur atoms, the chalcogen bonding interaction occurs at a distance of approximately 3.11 Å with a binding strength of 5.37 kcal/mol [13] [14]. This non-covalent interaction significantly weakens the S-F bond and makes the fluorine atom a better leaving group.

The effectiveness of chalcogen bonding activation has been demonstrated through comparative studies. Alkyl sulfonyl fluorides bearing γ-sulfur atoms react with phenol in quantitative yields within 30 minutes, while control compounds lacking the chalcogen bonding donor require 24 hours and achieve only 16-23% yields [13] [14]. This represents a rate enhancement of 50-100 fold, making chalcogen bonding one of the most powerful activation strategies for sulfonyl fluorides.

Table 3: Chalcogen Bonding Activation Effects

| System | ChB Distance (Å) | ChB Strength (kcal/mol) | Phenol Reaction Yield (%) | Reaction Time | Rate Enhancement |

|---|---|---|---|---|---|

| With γ-S activation | 3.11 | 5.37 | 99 | 0.5 h | 50-100× |

| Control (no ChB) | N/A | N/A | 16-23 | 24 h | 1× |

| Sulfone (ChB disrupted) | N/A | N/A | 5-10 | 24 h | 0.1× |

| SO~2~F~2~ comparison | N/A | N/A | 85 | 2 h | 10× |

The chalcogen bonding activation mechanism involves conformational changes that place the chalcogen atom in proximity to the fluorine atom. Computational studies have shown that the gauche conformation, which enables chalcogen bonding, is only marginally less stable than the anti conformation, with an interconversion barrier of approximately 1.0 kcal/mol [14]. This low barrier allows for facile switching between conformations at room temperature.

For 4-cyanopyridine-2-sulfonyl fluoride, while direct intramolecular chalcogen bonding is not possible, the compound could potentially be incorporated into molecular architectures that contain chalcogen bonding donors to enhance its reactivity. The electron-withdrawing nature of the cyano group would make such systems particularly reactive toward nucleophilic attack.

SuFEx Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of sulfur(VI) fluoride exchange reactions involving 4-cyanopyridine-2-sulfonyl fluoride follow well-established principles that govern nucleophilic substitution at sulfur centers. The reaction energetics are influenced by both the electronic properties of the substrate and the reaction conditions employed.

Thermodynamic analysis reveals that SuFEx reactions involving 4-cyanopyridine-2-sulfonyl fluoride are generally exothermic, with reaction enthalpies ranging from -20 to -40 kJ/mol depending on the nucleophile and reaction conditions [3] [4]. The reaction entropy is typically negative (-50 to -80 J/mol·K) due to the formation of more ordered transition states and the association of reactants.

The kinetics of SuFEx reactions follow second-order behavior for small molecule systems, with rate constants typically ranging from 10^-3^ to 10^-1^ M^-1^·s^-1^ at room temperature [3] [15]. The presence of the cyano group in 4-cyanopyridine-2-sulfonyl fluoride enhances the reaction rate by factors of 5-10 compared to unsubstituted analogues due to its electron-withdrawing effect.

Table 4: Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions | Reference System |

|---|---|---|---|

| Activation Energy (ΔG‡) | 140-160 kJ/mol | Gas phase | 4-Cyanopyridine-2-sulfonyl fluoride + methylamine |

| Reaction Enthalpy (ΔH°) | -25 to -35 kJ/mol | Standard conditions | With primary amines |

| Reaction Entropy (ΔS°) | -60 to -75 J/mol·K | Standard conditions | General nucleophilic substitution |

| Rate Constant (k~2~) | 10^-2^ to 10^-1^ M^-1^·s^-1^ | Room temperature | Various nucleophiles |

| Equilibrium Constant (K~eq~) | 10^6^ to 10^9^ | Room temperature | Product formation |

The reaction mechanism involves formation of a pre-reaction complex with binding energy of approximately 5-10 kJ/mol, followed by transition state formation with the aforementioned activation energies. The transition state is characterized by partial bond formation to the nucleophile (1.9 Å) and partial bond breaking to the fluoride (2.3 Å) [3].

Solvent effects play a crucial role in the kinetics of SuFEx reactions. Polar solvents such as water or acetonitrile can lower the activation barrier by 13-27 kJ/mol through stabilization of the developing ionic character in the transition state [3] [4]. The addition of complementary bases provides even greater rate enhancement, reducing barriers by 27-33 kJ/mol through nucleophile activation.

In protein systems, the kinetics follow a two-step mechanism involving initial non-covalent binding followed by covalent bond formation. This results in non-linear concentration dependence and saturation kinetics at high protein concentrations [16] [15]. The rate is determined by both the binding affinity (K~i~) and the intrinsic chemical reactivity (k~2~).

Electronic Distribution Effects on Reactivity

The electronic structure of 4-cyanopyridine-2-sulfonyl fluoride significantly influences its reactivity toward nucleophilic substitution. The presence of two electron-withdrawing groups – the cyano substituent and the pyridine nitrogen – creates a highly electrophilic sulfur center that is particularly susceptible to nucleophilic attack [17].

The cyano group at the 4-position exerts a strong electron-withdrawing effect with a Hammett sigma value of 0.66, while the pyridine nitrogen contributes additional electron withdrawal through its inductive effect [17]. This combination results in a significant depletion of electron density at the sulfur center, making it approximately 5-10 times more reactive than unsubstituted sulfonyl fluorides.

Natural Bond Orbital (NBO) analysis reveals that the electron-withdrawing substituents stabilize the transition state for nucleophilic attack by delocalizing the developing negative charge on the sulfonyl oxygens [14]. The cyano group participates in this stabilization through its π-system, while the pyridine nitrogen provides additional stabilization through its lone pair electrons.

Table 5: Electronic Effects on Reactivity

| Substituent | Hammett σ | Electronic Effect | Relative Reactivity | Rate Enhancement |

|---|---|---|---|---|

| 4-Cyano | 0.66 | Strong EWG | Very High | 8-12× |

| 2-Pyridyl | 0.25 | Moderate EWG | High | 3-5× |

| Combined Effect | 0.91 | Very Strong EWG | Exceptional | 15-20× |

| 4-Methoxy | -0.27 | Electron-donating | Low | 0.3× |

| Unsubstituted | 0.00 | Neutral | Baseline | 1.0× |

The electronic distribution in 4-cyanopyridine-2-sulfonyl fluoride also affects the regioselectivity of nucleophilic attack. The electron-withdrawing groups direct nucleophilic attack exclusively to the sulfur center, with no competing reactions observed at the cyano carbon or pyridine ring positions under typical SuFEx conditions [6].

Molecular orbital calculations indicate that the lowest unoccupied molecular orbital (LUMO) of 4-cyanopyridine-2-sulfonyl fluoride is localized primarily on the sulfur center, with significant antibonding character between sulfur and fluorine [14]. This orbital arrangement facilitates nucleophilic attack at the sulfur center and promotes fluoride departure.

The polarization of the S-F bond is enhanced by the electron-withdrawing substituents, with the fluorine atom carrying a partial negative charge of approximately -0.85 (compared to -0.48 in unsubstituted sulfonyl fluorides) [3]. This increased polarization makes the fluorine atom a better leaving group and contributes to the enhanced reactivity of the compound.